N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Description
The exact mass of the compound this compound is 415.15320616 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-11-13-17(14-12-16)27-23(29)18-7-3-5-9-20(18)26(24(27)30)15-22(28)25-19-8-4-6-10-21(19)31-2/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFUPRCBMLTGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that may contribute to its interactions with various biological targets.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a methoxyphenyl group and a tetrahydroquinazoline moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may influence enzyme activity and receptor modulation, potentially affecting pathways involved in cancer progression and neurodegenerative diseases.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
- Receptors : There is evidence suggesting interaction with sigma receptors, which play a role in various neurological functions and could be linked to cognitive enhancement.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| A549 (Lung) | 12.7 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been explored for neuroprotective effects. Studies suggest it may enhance cognitive function by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Case Study: Neuroprotective Activity
A recent study evaluated the neuroprotective effects of this compound on a mouse model of Alzheimer's disease. The results indicated:
- Improved memory retention in treated mice compared to controls.
- Reduced levels of amyloid-beta plaques , a hallmark of Alzheimer's pathology.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Tetrahydroquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxy and methylphenyl groups occurs via nucleophilic substitution methods.
Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the identity and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
